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Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B12302683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available alternatives to

Sulfo-Cy3 amine for super-resolution microscopy applications, including Stimulated Emission

Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and

Photoactivated Localization Microscopy (PALM). The selection of an appropriate fluorescent

probe is critical for achieving high-quality, high-resolution images. This document aims to

facilitate this selection by presenting objective performance data and detailed experimental

protocols.

Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye in super-resolution microscopy is dictated by its

photophysical properties. Key parameters include the absorption and emission maxima, molar

extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the

efficiency of fluorescence emission), and photostability. The following table summarizes these

properties for Sulfo-Cy3 amine and its leading alternatives.
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Experimental Protocols
Detailed and reproducible protocols are essential for successful super-resolution imaging.

Below are general yet comprehensive protocols for antibody labeling and preparation for

STORM, STED, and PALM microscopy.

General Antibody Labeling with Amine-Reactive Dyes
(NHS Esters)
This protocol is applicable for labeling primary or secondary antibodies with Sulfo-Cy3 amine,

Alexa Fluor 555 NHS Ester, Janelia Fluor 549 NHS Ester, Abberior STAR 580 NHS Ester, or

CF®568 NHS Ester.

Materials:

Antibody (1 mg/mL in PBS, free of amine-containing buffers like Tris and preservatives like

sodium azide)

Amine-reactive dye (NHS ester)

Anhydrous Dimethylsulfoxide (DMSO)

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

Gel filtration column (e.g., Sephadex G-25) or spin desalting column
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Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final

concentration of 1-5 mg/mL.

Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in

DMSO to a concentration of 10 mg/mL.

Labeling Reaction: Add the reactive dye solution to the antibody solution while gently

vortexing. The optimal molar ratio of dye to antibody should be determined empirically but a

starting point of 10:1 (dye:antibody) is recommended.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration or

spin desalting column equilibrated with PBS.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for protein) and the excitation maximum of the dye.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol and store at -20°C.

Sample Preparation for STORM Imaging
Materials:

Labeled secondary antibodies (e.g., with Alexa Fluor 555)

Primary antibody specific to the target protein

Cells grown on #1.5 glass coverslips

Fixation buffer: 4% Paraformaldehyde (PFA) in PBS
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Permeabilization buffer: 0.1% Triton X-100 in PBS

Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

STORM imaging buffer:

Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl

Buffer B: Buffer A + 10% (w/v) glucose

GLOX solution: 14 mg glucose oxidase + 50 µL catalase in 200 µL Buffer A

MEA solution: 77 mg cysteamine in 1 mL 0.25 N HCl

Final imaging buffer (prepare fresh): 620 µL Buffer B + 7 µL GLOX solution + 70 µL 1M

MEA[13]

Procedure:

Fixation: Fix cells with 4% PFA for 10-15 minutes at room temperature.

Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-

100 for 10 minutes.

Blocking: Wash cells three times with PBS and block with 3% BSA for 1 hour at room

temperature.

Primary Antibody Staining: Incubate with the primary antibody diluted in blocking buffer for 1-

2 hours at room temperature or overnight at 4°C.

Secondary Antibody Staining: Wash cells three times with PBS and incubate with the dye-

labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from

light.

Washing: Wash cells extensively with PBS.

Imaging: Mount the coverslip on a microscope slide with a drop of fresh STORM imaging

buffer. Seal the coverslip with nail polish to prevent evaporation. Proceed with STORM
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imaging immediately.

Sample Preparation for STED Microscopy
Materials:

Labeled secondary antibodies (e.g., with Abberior STAR 580)

Primary antibody

Cells on #1.5 glass coverslips

Fixation buffer: 4% PFA in PBS or ice-cold Methanol

Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS

Blocking buffer: 5% BSA in PBS

Mounting medium with an appropriate refractive index (e.g., Mowiol or Prolong Glass)

Procedure:

Fixation and Permeabilization: Follow the same steps as for STORM imaging. Alternatively,

for some antigens, fixation with ice-cold methanol for 10 minutes at -20°C can be used,

which also permeabilizes the cells.

Blocking and Staining: Follow the same blocking and antibody incubation steps as for

STORM. It is crucial to use high-quality antibodies and optimize concentrations to achieve

dense labeling of the target structure.[14]

Washing: Thoroughly wash the sample to remove unbound antibodies and reduce

background fluorescence.

Mounting: Mount the coverslip using a mounting medium with a refractive index matching

that of the immersion oil (typically ~1.518) to minimize optical aberrations.[14]

Curing: Allow the mounting medium to cure completely as recommended by the

manufacturer before imaging.
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Sample Preparation for PALM Imaging
PALM typically utilizes photoactivatable or photoconvertible fluorescent proteins. However, it

can also be performed with organic dyes that exhibit photoswitching or photoactivation

properties, such as photoactivatable derivatives of Janelia Fluor dyes.[7][15]

Materials:

Photoactivatable dye-labeled antibody or protein of interest

Cells grown on #1.5 glass coverslips

Fixation and permeabilization reagents (as for STORM/STED)

Imaging buffer (typically PBS or a specific buffer optimized for the chosen dye's

photoswitching)

Procedure:

Labeling: Label the protein of interest either by immunofluorescence as described for

STORM and STED, or by using self-labeling tags like HaloTag® or SNAP-tag® in live cells

followed by fixation.[5][6]

Fixation and Permeabilization: If using immunofluorescence, follow the same procedures as

for STORM and STED.

Imaging: Mount the sample in an appropriate imaging buffer. The imaging process involves

sequential activation of a sparse subset of fluorophores with a low-power laser (e.g., 405

nm) and subsequent imaging and bleaching of the activated fluorophores with a higher-

power laser (e.g., 561 nm) until the entire population of fluorophores has been sampled.[16]

[17]

Visualizing Workflows and Concepts
To better illustrate the experimental processes, the following diagrams have been generated

using the DOT language.
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Caption: General workflow for labeling antibodies with amine-reactive NHS ester dyes.
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Caption: A generalized experimental workflow for super-resolution microscopy.
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Conclusion
While Sulfo-Cy3 amine is a viable option for super-resolution microscopy, several alternatives

offer significant advantages in terms of brightness, photostability, and quantum yield. For

demanding applications requiring the highest photon budgets and stability, Janelia Fluor 549

and Abberior STAR 580 are excellent choices, particularly for STED and dSTORM. Alexa Fluor

555 provides a robust and brighter alternative to Cy3 for a wide range of super-resolution

techniques. CF®568 has also demonstrated superior performance, especially in 3D STORM

imaging. The choice of the optimal dye will ultimately depend on the specific super-resolution

modality, the biological question being addressed, and the available microscope hardware. The

provided protocols offer a solid foundation for implementing these advanced imaging

techniques in your research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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